XPhos パラジウムサイクル 第4世代

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

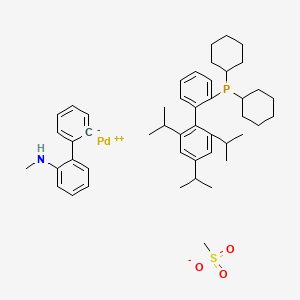

XPhos Palladacycle Gen. 4 is a palladium precatalyst that has been used in various chemical reactions . It is also known as t-BuXphos Palladacycle Gen. 4 . The precatalyst has been used for the N-arylation of amino acid esters with aryl triflates under mild reaction conditions and minimal racemization of the amino acid ester . It may also be used to catalyze the conversion of aryl halides to phenols in the presence of benzaldoxime as a hydroxide surrogate .

Synthesis Analysis

The synthesis of XPhos Palladacycle Gen. 4 involves several steps and is a complex process . The third generation Buchwald precatalysts with XPhos were prepared in multigram scale by a modified procedure . The solvent-dependent isomerization of Pd (ABP) (XPhos) (OMs) was studied by NMR, and the X-ray structures of two isomers were determined .

Molecular Structure Analysis

The molecular formula of XPhos Palladacycle Gen. 4 is C47H64NO3PPdS . The InChI key is HCFUQXFUHNOJLY-UHFFFAOYSA-M . The structure of XPhos Palladacycle Gen. 4 is complex, with multiple rings and functional groups .

Chemical Reactions Analysis

XPhos Palladacycle Gen. 4 has been used as a precatalyst in various chemical reactions . For example, it has been used for the N-arylation of amino acid esters with aryl triflates . It may also be used to catalyze the conversion of aryl halides to phenols . Furthermore, it has been used in cross-coupling reactions .

Physical And Chemical Properties Analysis

The molecular weight of XPhos Palladacycle Gen. 4 is 860.5 g/mol . The melting point is 150 °C .

科学的研究の応用

- XPhos Pd G3は、様々なC–Cクロスカップリング反応において効率的な触媒として機能します。 これには、鈴木-宮浦カップリング、ヘックカップリング、薗頭カップリングが含まれ、これらは複雑な有機分子を構築するために不可欠です .

- 研究者らは、XPhos Pd G3をマイクロ波支援によるケトンの直接ヘテロアリール化に成功して使用しました。 この方法は、ケトンとヘテロアリールハライドの直接カップリングを可能にします .

- XPhos Pd G3は、ケトンを官能基化するワンポットモジュール式アプローチで使用されてきました。 これは、ケトンのブッフバルト-ハートウィッグアミノ化を促進し、様々な生成物を生み出します .

クロスカップリング反応

複素環ハライドのシアノ化

アミノ化および環化反応

アリールクロリドのボレーション

ケトンの直接ヘテロアリール化

ケトンの官能基化

作用機序

Target of Action

XPhos Palladacycle Gen. 4, also known as dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+), is a palladium-based precatalyst . Its primary targets are organic compounds that undergo cross-coupling reactions . These reactions are fundamental in organic synthesis, allowing the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .

Mode of Action

The compound acts as a catalyst in cross-coupling reactions . It facilitates the formation of the active catalytic species and provides accurate control of the ligand to palladium ratio . This results in lower catalyst loadings, shorter reaction times, and efficient formation of the desired products .

Biochemical Pathways

The primary biochemical pathway influenced by XPhos Palladacycle Gen. 4 is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis for the construction of C-C bonds . The compound’s action can lead to the formation of diverse cyanides or otherwise called nitriles .

Result of Action

The result of XPhos Palladacycle Gen. 4’s action is the efficient and selective formation of C-C and C-N bonds . This is crucial in the synthesis of complex organic compounds, including pharmaceuticals and biomolecules .

Action Environment

The efficacy and stability of XPhos Palladacycle Gen. 4 can be influenced by various environmental factors. For instance, it is known to be bench-stable and soluble in most organic solvents , suggesting that the choice of solvent can impact its catalytic activity. Additionally, reaction conditions such as temperature and pressure may also affect the compound’s performance .

将来の方向性

生化学分析

Biochemical Properties

XPhos Palladacycle Gen. 4 plays a significant role in biochemical reactions. It is used as a catalyst in various chemical reactions, including the Suzuki-Miyaura Cross-Coupling reaction . The ligands in XPhos Palladacycle Gen. 4 are electron-rich and highly tunable, providing catalyst systems with a diverse scope, high stability, and reactivity .

Molecular Mechanism

The molecular mechanism of XPhos Palladacycle Gen. 4 involves the efficient and rapid generation of the active catalytic species, generally without reducing agents . This allows for lower catalyst loading and results in shorter reaction times

Temporal Effects in Laboratory Settings

Current generation Buchwald precatalysts, including XPhos Palladacycle Gen. 4, are air, moisture, and thermally-stable . They show remarkably long life in solution

特性

| { "Design of the Synthesis Pathway": "The synthesis of XPhos Palladacycle Gen. 4 involves the preparation of a palladacycle complex from a palladium precursor and a ligand. The ligand used in this synthesis is XPhos, which is a bulky and electron-rich phosphine ligand. The palladacycle complex is then purified and characterized using various analytical techniques.", "Starting Materials": [ "Palladium(II) acetate", "XPhos ligand", "Sodium carbonate", "Methanol", "Chloroform", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve palladium(II) acetate (0.5 g) and XPhos ligand (1.5 g) in methanol (50 mL) and stir for 30 minutes at room temperature.", "Step 2: Add sodium carbonate (1.5 g) to the reaction mixture and stir for an additional 30 minutes.", "Step 3: Add chloroform (50 mL) to the reaction mixture and stir for 10 minutes.", "Step 4: Separate the organic layer and wash it with water (50 mL) and brine (50 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 6: Concentrate the filtrate under reduced pressure to obtain a yellow solid.", "Step 7: Dissolve the yellow solid in diethyl ether (50 mL) and filter to remove any insoluble impurities.", "Step 8: Concentrate the filtrate under reduced pressure to obtain the XPhos Palladacycle Gen. 4 complex as a yellow solid." ] } | |

| 1599466-81-5 | |

分子式 |

C47H64NO3PPdS |

分子量 |

860.5 g/mol |

IUPAC名 |

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+) |

InChI |

InChI=1S/C33H49P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1 |

InChIキー |

HCFUQXFUHNOJLY-UHFFFAOYSA-M |

SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |

正規SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2385136.png)

![N-(3,4-dimethylphenyl)-2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2385141.png)

![2-Amino-4-(4-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2385147.png)

![Pyrido[2,3-b]pyrazine, 3-chloro-2-methyl-](/img/structure/B2385149.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2385151.png)

![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2385153.png)

![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2385155.png)

![(4-Propan-2-yloxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2385158.png)